Head-to-Head Comparison of Antibacterial Potency: Pyrazol-1-yl-methanol (SAM1) vs. Bis-Pyrazole Analog (AM1)
In a direct head-to-head evaluation of antibacterial activity, Pyrazol-1-yl-methanol (referred to as SAM1) demonstrated significantly greater potency than the related bis-pyrazole compound 1,1′-methandiylbis(1H–pyrazol) (AM1). The mean Minimum Inhibitory Concentration (MIC) for SAM1 was 177.7 µg/mL, while AM1 required a much higher concentration of 311.1 µg/mL to achieve the same effect across a panel of bacterial strains [1]. This indicates SAM1 is roughly twice as potent as AM1 on a mass basis. Furthermore, the addition of the surfactant Tween 21 (T21) potentiated the activity of SAM1 by a factor of three, reducing its mean MIC to 55.5 µg/mL, whereas AM1's MIC was only reduced by a factor of two to 144.4 µg/mL [1].
| Evidence Dimension | Mean Minimum Inhibitory Concentration (MIC) against bacteria |
|---|---|
| Target Compound Data | 177.7 µg/mL (without T21); 55.5 µg/mL (with T21) |
| Comparator Or Baseline | 1,1′-methandiylbis(1H–pyrazol) (AM1): 311.1 µg/mL (without T21); 144.4 µg/mL (with T21) |
| Quantified Difference | SAM1 is ~1.75x more potent alone; 2.6x more potent in combination with T21 |
| Conditions | Broth microdilution assay against a panel of Gram-positive and Gram-negative bacteria including S. aureus ATCC 33952 and E. coli ATCC 11229 [1]. |
Why This Matters
For researchers synthesizing antimicrobial agents, selecting SAM1 over AM1 as a building block can lead to final compounds with inherently lower MIC values, reducing the amount of material needed for testing and potentially improving therapeutic indices.
- [1] Aonofriesei, F. Polysorbate 21 Can Modulate the Antibacterial Potential of Two Pyrazol Derivatives. Biomolecules 2022, 12(12), 1819. View Source
